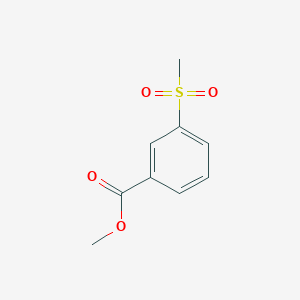

Methyl 3-(methylsulfonyl)benzoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 3-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLLSNKBORJJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424078 | |

| Record name | METHYL 3-(METHYLSULFONYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-69-8 | |

| Record name | METHYL 3-(METHYLSULFONYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Methylsulfonyl Benzoate

Established Synthetic Routes for Methyl 3-(methylsulfonyl)benzoate

The synthesis of this compound can be approached in several ways, primarily by forming the ester from a pre-existing benzoic acid derivative or by introducing the methylsulfonyl group onto a benzoate (B1203000) scaffold.

Esterification Approaches Utilizing Benzoic Acid Derivatives

A primary and straightforward route to this compound is the esterification of 3-(methylsulfonyl)benzoic acid. This transformation is most commonly achieved through Fischer-Speier esterification.

The general mechanism for Fischer esterification involves the protonation of the carboxylic acid by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iq Methanol, acting as a nucleophile, then attacks this carbon. Following a series of proton transfers and the elimination of a water molecule, the ester is formed. uomustansiriyah.edu.iqyoutube.com

Key Methods for Esterification:

Acid Catalysis: The reaction typically involves refluxing 3-(methylsulfonyl)benzoic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. youtube.commdpi.com The use of excess methanol helps to shift the reaction equilibrium towards the product side. chemicalbook.com

Solid Acid Catalysts: More recent and environmentally benign methods utilize solid acid catalysts. For instance, titanium-zirconium (Zr/Ti) solid acids have been successfully employed for the esterification of various substituted benzoic acids with methanol. Current time information in Bangalore, IN. These catalysts are advantageous as they are often reusable and can be easily separated from the reaction mixture, reducing waste. Current time information in Bangalore, IN.

A typical laboratory procedure involves heating the benzoic acid derivative and methanol with a catalyst for several hours, followed by workup to remove excess methanol, the catalyst, and any unreacted acid. mdpi.com

Introduction of the Methylsulfonyl Moiety

An alternative synthetic strategy involves introducing the methylsulfonyl group onto a pre-existing aromatic ring. A common and effective method is the oxidation of the corresponding methylthio-substituted compound, Methyl 3-(methylthio)benzoate.

The synthesis of the precursor, Methyl 3-(methylthio)benzoate, can be accomplished by reacting 3-mercaptobenzoic acid with a methylating agent like methyl iodide in the presence of a base, followed by esterification. aiinmr.com

Common Oxidation Protocols: The oxidation of the sulfide (methylthio group) to the sulfone (methylsulfonyl group) is a well-established transformation in organic synthesis. This is typically achieved using strong oxidizing agents.

| Oxidizing Agent(s) | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Heating the sulfide in a mixture of H₂O₂ and acetic acid. |

| Potassium Permanganate (KMnO₄) | Reaction in a suitable solvent, often with controlled temperature. |

| Meta-Chloroperoxybenzoic Acid (m-CPBA) | Reaction in an inert solvent like dichloromethane (DCM) at or below room temperature. |

Another pathway involves the reaction of a sulfinobenzoic acid derivative with a methylating agent. For example, a 3-sulfinobenzoic acid salt can be refluxed with methyl iodide in methanol to yield the corresponding methylsulfonylbenzoic acid derivative. google.com

Strategies for Positional (Ortho-, Meta-, Para-) Control in Synthesis

The regiochemical outcome of the synthesis is critical for obtaining the desired meta-isomer. The substitution pattern is determined by the directing effects of the functional groups on the benzene ring during electrophilic aromatic substitution.

The Carboxyl/Ester Group as a Meta-Director: The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing and deactivating group. When an electrophilic substitution reaction is performed on methyl benzoate, the incoming electrophile is directed to the meta position. For example, the nitration of methyl benzoate with nitric and sulfuric acid yields methyl 3-nitrobenzoate almost exclusively. Therefore, if one were to introduce the sulfonyl group via an electrophilic substitution reaction (e.g., sulfonation followed by further steps), it would be directed to the 3-position.

Synthesis from Pre-substituted Precursors: The most reliable method for ensuring meta regiochemistry is to start with a precursor that already has a substituent at the 3-position. For example, starting the synthesis from 3-(methylthio)benzoic acid guarantees that the final methylsulfonyl group will be at the desired meta position relative to the ester group. aiinmr.com

Derivatization Strategies and Functional Group Interconversions

This compound serves as a versatile intermediate for the synthesis of more complex molecules and analogs through reactions involving the aromatic ring or the ester functionality.

Synthesis of Novel this compound Analogs

The core structure of this compound can be incorporated into larger, more complex molecules. These analogs are often synthesized for various research purposes, including the development of new materials or biologically active compounds.

For instance, the methylsulfonyl phenyl moiety is a key structural component in certain selective COX-2 inhibitors. Syntheses have been reported where this group is part of a larger diarylimidazole framework. Other reported analogs include the synthesis of methyl 3-(trifluoromethyl)benzoate and methyl 3-(cyanomethyl)benzoate, demonstrating how different functional groups can be introduced at the 3-position of the methyl benzoate scaffold. Patents also describe a variety of analogs with additional substitutions on the benzene ring, highlighting the compound's utility as a building block. google.com

Table of Synthesized Analogs

| Analog Compound | Synthetic Precursor(s) | Key Transformation(s) |

| Methyl 3-(trifluoromethyl)benzoate | m-methylbenzoyl chloride | Side-chain chlorination, fluorination, esterification |

| Methyl 3-(cyanomethyl)benzoate | m-Toluic acid | Acylation, chlorination, esterification, cyanation |

| 2-(methylsulfonyl)-5-(4-(methylsulfonyl)phenyl)-4-phenyl-1H-imidazole | Potassium [¹⁴C]cyanide, 4-(methylthio)benzaldehyde | Multi-step synthesis involving creation of a diarylimidazole ring |

Reactions at the Ester Group

The ester functional group in this compound is susceptible to attack by nucleophiles at the carbonyl carbon, allowing for several important transformations.

Hydrolysis: The most common reaction is hydrolysis of the ester back to the parent carboxylic acid, 3-(methylsulfonyl)benzoic acid. This is typically achieved under basic conditions, for example, by heating with aqueous sodium hydroxide (NaOH) followed by acidification. This reaction effectively reverses the esterification process and is often used when the ester is employed as a protecting group for the carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol, [3-(methylsulfonyl)phenyl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. This provides a route to benzyl alcohol derivatives from benzoic acid precursors.

Amidation: Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide, 3-(methylsulfonyl)benzamide. This transformation typically requires heat or catalysis.

Transesterification: Heating this compound in a different alcohol (e.g., ethanol) with an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl group, forming a new ester.

These transformations underscore the utility of the ester group as a handle for further synthetic modifications.

Transformations Involving the Benzene Ring (e.g., nucleophilic substitution, nitration)

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of two powerful electron-withdrawing groups: the methyl ester (-COOCH₃) and the methylsulfonyl (-SO₂CH₃). Both groups are meta-directors, strongly reducing the electron density of the aromatic ring and making reactions like nitration or Friedel-Crafts alkylation/acylation challenging.

Nitration

While specific studies on the nitration of this compound are not extensively documented, the expected outcome can be predicted based on the principles of electrophilic aromatic substitution. The reaction is analogous to the well-documented nitration of methyl benzoate. weebly.comrsc.org In that case, the ester group deactivates the ring and directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position. aiinmr.comunwisdom.org

In this compound, both the ester at position 1 and the methylsulfonyl group at position 3 deactivate the ring. Their combined meta-directing influence reinforces substitution at the positions meta to both groups, primarily at the C5 position. Attack at other positions (C2, C4, C6) would result in highly unstable resonance intermediates where the positive charge is placed adjacent to one of the electron-withdrawing substituents. Therefore, the nitration product would overwhelmingly be Methyl 5-nitro-3-(methylsulfonyl)benzoate.

The reaction would be conducted using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.org The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion. aiinmr.comunwisdom.org

Table 1: Analogous Nitration of Methyl Benzoate

| Reactant | Reagents | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | Cooling (e.g., 0-15°C) | Methyl 3-nitrobenzoate | weebly.comrsc.org |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comyoutube.com The groups should ideally be positioned ortho or para to the leaving group. masterorganicchemistry.com

This compound possesses two strong electron-withdrawing groups, making the ring highly electron-poor and thus susceptible in principle to nucleophilic attack. byjus.com However, the molecule lacks a conventional leaving group (like a halide). The hydrogens on the ring are not suitable leaving groups for an SNAr mechanism. Therefore, for a nucleophilic substitution to occur on the benzene ring of this compound, a derivative containing a leaving group, such as Methyl 5-chloro-3-(methylsulfonyl)benzoate, would be required. In such a hypothetical case, a strong nucleophile could displace the chloride, with the negative charge of the intermediate being stabilized by the flanking ester and sulfonyl groups.

Modifications of the Methylsulfonyl Moiety

The methylsulfonyl group itself can undergo chemical transformations. One of the most fundamental reactions is its reduction back to the corresponding sulfide (thioether).

Reduction to Sulfide

Aryl sulfones can be reduced to aryl sulfides, though this often requires strong reducing agents. Reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) have been used for this transformation. However, care must be taken as these powerful hydrides can also reduce the ester functionality. Selective conditions would need to be developed to achieve the desired transformation without affecting the methyl ester group. For instance, milder reducing systems or catalytic methods might offer a pathway to selectively reduce the sulfone.

Table 2: Potential Reduction of the Methylsulfonyl Group

| Reactant | Transformation | Potential Reagents | Product | Note |

|---|---|---|---|---|

| This compound | Reduction | LiAlH₄, DIBAL-H | Methyl 3-(methylthio)benzoate | Potential for concurrent reduction of the ester group. |

Mechanistic Investigations of Synthetic Pathways

Two key reactions underpinning the synthesis of this compound are the oxidation of a precursor sulfide and the esterification of the corresponding carboxylic acid.

Mechanism of Sulfide Oxidation

A common route to aryl sulfones is the oxidation of the corresponding aryl sulfide. The synthesis of this compound can thus proceed from Methyl 3-(methylthio)benzoate. This oxidation typically occurs in two stages, passing through a sulfoxide intermediate. Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), or potassium permanganate.

The mechanism with a peroxy acid involves the nucleophilic sulfur atom of the sulfide attacking the electrophilic outer oxygen of the peroxy acid. This forms the sulfoxide and releases a molecule of carboxylic acid. The sulfoxide is less reactive than the sulfide but can be oxidized further under the same or more forcing conditions to yield the sulfone.

Mechanism of Fischer Esterification

Another primary synthetic route is the Fischer esterification of 3-(methylsulfonyl)benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. mdpi.com This is a reversible nucleophilic acyl substitution reaction. byjus.commasterorganicchemistry.com

The mechanism involves several key steps: libretexts.orgyoutube.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. libretexts.orgyoutube.com

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion (from the attacking methanol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product, this compound. byjus.comlibretexts.org

To ensure a high yield, the equilibrium is typically shifted towards the products by using an excess of the alcohol (methanol) or by removing water as it is formed. libretexts.orgtcu.edu

Advanced Spectroscopic and Structural Characterization of Methyl 3 Methylsulfonyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For methyl 3-(methylsulfonyl)benzoate, a combination of ¹H NMR, ¹³C NMR, and associated techniques provides unambiguous evidence for its structure and substitution pattern.

Detailed Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the methylsulfonyl and methyl ester groups.

The aromatic region is expected to show four protons, each with a unique chemical environment, leading to complex splitting patterns. The proton at the C2 position, being ortho to both the ester and sulfonyl groups, would be the most deshielded. The proton at C6 is ortho to the ester group, while the proton at C4 is ortho to the sulfonyl group. The proton at C5 is meta to both substituents.

The methyl protons of the ester and sulfonyl groups are anticipated to appear as sharp singlets in the upfield region of the spectrum. The protons of the ester methyl group are typically found around 3.9 ppm, while the protons of the methylsulfonyl group are expected at a slightly lower chemical shift, around 3.1 ppm.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.4 - 8.5 | s (singlet) or narrow t | - |

| H-4 | 8.2 - 8.3 | d (doublet) | ~7.8 |

| H-6 | 8.1 - 8.2 | d (doublet) | ~7.8 |

| H-5 | 7.6 - 7.7 | t (triplet) | ~7.8 |

| -OCH₃ (Ester) | ~3.9 | s (singlet) | - |

| -SO₂CH₃ (Sulfonyl) | ~3.1 | s (singlet) | - |

This predicted data is based on the analysis of structurally similar compounds and established NMR principles.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected, corresponding to the six aromatic carbons, the carbonyl carbon of the ester, and the two methyl carbons.

The carbonyl carbon is characteristically found in the downfield region, typically around 165 ppm. The aromatic carbons directly attached to the electron-withdrawing sulfonyl and ester groups (C3 and C1, respectively) would also be significantly deshielded. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents. The methyl carbons of the ester and sulfonyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| C-1 | ~131 |

| C-2 | ~130 |

| C-3 | ~140 |

| C-4 | ~128 |

| C-5 | ~129 |

| C-6 | ~133 |

| -OCH₃ (Ester) | ~53 |

| -SO₂CH₃ (Sulfonyl) | ~44 |

This predicted data is based on the analysis of structurally similar compounds and established NMR principles.

To definitively assign these proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, confirming the connectivity of the molecular fragments.

Quantitative NMR (qNMR) Applications for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of a substance without the need for a specific reference standard of the same compound. For this compound, a ¹H qNMR experiment could be performed by adding a known amount of an internal standard with a well-resolved signal to a precisely weighed sample of the compound. By comparing the integral of a specific proton signal of the analyte to that of the internal standard, the absolute purity of the sample can be calculated with high precision.

Furthermore, qNMR can be invaluable for monitoring the progress of the synthesis of this compound. For instance, in its preparation via the esterification of 3-(methylsulfonyl)benzoic acid, aliquots can be taken from the reaction mixture at different time intervals. The relative integration of the signals corresponding to the starting material and the product can provide a real-time kinetic profile of the reaction, allowing for optimization of reaction conditions.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₉H₁₀O₄S, the expected exact mass can be calculated. a2bchem.com An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Calculated Exact Mass:

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₉H₁₀O₄S | 214.0300 |

This value is calculated based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Elucidation

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the compound's structure. For this compound, several key fragmentation pathways can be predicted.

The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (214.24 g/mol ). Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy radical (•OCH₃) to give a benzoyl cation, and the loss of the methyl ester group. The presence of the methylsulfonyl group introduces additional fragmentation possibilities, such as the loss of a methyl radical (•CH₃) from the sulfonyl group or the loss of sulfur dioxide (SO₂).

Predicted Key Fragments in Mass Spectrum:

| m/z | Predicted Fragment Ion |

| 214 | [M]⁺ |

| 199 | [M - CH₃]⁺ |

| 183 | [M - OCH₃]⁺ |

| 155 | [M - COOCH₃]⁺ |

| 135 | [C₇H₄O₂S]⁺ |

| 77 | [C₆H₅]⁺ |

This predicted fragmentation pattern is based on established fragmentation mechanisms for similar compound classes.

X-ray Crystallography of this compound and its Analogs

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While the crystal structure of this compound has not been reported, the structure of its parent carboxylic acid, 3-(Methylsulfonyl)benzoic acid , offers significant insight into the likely molecular conformation. sigmaaldrich.com In aromatic sulfonyl compounds, the geometry around the sulfur atom is typically tetrahedral. nih.gov It is expected that in this compound, the methyl ester and methylsulfonyl groups would be positioned on the benzene ring, with specific torsion angles defined by steric and electronic effects.

In a study of an analogous compound, 3-methyl-2-(phenylamino)benzoic acid, the non-planarity of the molecule was attributed to steric repulsion between substituents on the benzoic ring and the adjacent aromatic ring. uky.edu Similarly, steric hindrance between the sulfonyl group, the ester group, and the aromatic protons in this compound would likely result in a non-planar conformation where the functional groups are twisted out of the plane of the benzene ring.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. nih.gov In aromatic sulfonyl compounds, the oxygen atoms of the sulfonyl group are primary sites for intermolecular contacts, particularly hydrogen bonds. nih.govnih.gov

Analysis of the crystal structure of the analog 3-(Methylsulfonyl)benzoic acid reveals how these molecules arrange themselves in the solid state. In many substituted benzoic acids, the molecules form hydrogen-bonded dimers via their carboxylic acid groups. uky.edu Beyond this primary interaction, weaker C-H···O interactions involving the sulfonyl oxygens and aromatic C-H donors help to build the extended three-dimensional structure. The introduction of functional groups like the sulfonyl group can lead to the formation of C–H⋯O hydrogen bonds and stacking interactions, which become dominant over weaker C–H⋯π interactions that might be present in simpler benzene derivatives. uni.lu

In the case of this compound, the strong carboxylic acid dimerization would be absent. Instead, the crystal packing would be dictated by weaker interactions such as C-H···O hydrogen bonds involving the sulfonyl and ester oxygen atoms as acceptors, as well as potential π-π stacking interactions between the aromatic rings.

The sulfonyl group is a potent hydrogen-bond acceptor due to the polarity of the S=O bonds. sioc-journal.cn In the solid state, this group frequently participates in hydrogen bonding, which plays a crucial role in defining the crystal architecture. nih.gov

In the crystal structure of 3-(Methylsulfonyl)benzoic acid , the primary hydrogen bonding motif is the classic carboxylic acid dimer, where two molecules are linked by strong O-H···O hydrogen bonds. Additionally, the sulfonyl oxygens act as acceptors for weaker C-H···O hydrogen bonds from neighboring molecules, creating a robust, three-dimensional network.

Computational Chemistry Investigations of Methyl 3 Methylsulfonyl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to study the electronic structure and properties of Methyl 3-(methylsulfonyl)benzoate. These calculations provide a fundamental understanding of the molecule's behavior at the quantum mechanical level.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

The electronic structure of a molecule is intrinsically linked to its reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This information is valuable for predicting how the molecule will behave in chemical reactions. The HOMO and LUMO energy values, along with the calculated energy gap, provide a quantitative measure of the molecule's electronic properties.

Interactive Data Table: Calculated HOMO-LUMO Energies

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (Egap) | Difference |

Note: Specific energy values would be obtained from detailed DFT calculation outputs.

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) surface maps are powerful visualizations that illustrate the charge distribution within a molecule. walisongo.ac.idchemrxiv.org These maps are generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the ESP map represent different potential values, with red typically indicating regions of negative potential (electron-rich areas) and blue representing regions of positive potential (electron-poor areas). walisongo.ac.id

For this compound, the ESP map reveals key features about its reactivity. The electron-rich regions, such as those around the oxygen atoms of the sulfonyl and ester groups, are likely sites for electrophilic attack. Conversely, the electron-deficient areas are susceptible to nucleophilic attack. This visual representation of the molecule's electronic landscape is invaluable for predicting intermolecular interactions and reaction mechanisms. walisongo.ac.idnih.gov

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. st-andrews.ac.ukresearchgate.net These predicted spectra can aid in the assignment of experimental NMR signals and provide a deeper understanding of the electronic environment of each atom within the molecule.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the vibrational modes of the molecule and can be used to predict the Infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectra with experimental ones, researchers can confirm the molecular structure and identify characteristic functional group vibrations.

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | List of predicted shifts |

| ¹³C NMR | Chemical Shift (ppm) | List of predicted shifts |

| IR | Vibrational Frequency (cm⁻¹) | List of key frequencies |

| Raman | Vibrational Frequency (cm⁻¹) | List of key frequencies |

Note: The table would be populated with specific values from computational outputs.

Reaction Pathway and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. bath.ac.uk The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For reactions involving this compound, DFT can be used to model the reaction pathway, calculating the energies of all stationary points. This analysis provides the activation energy of the reaction, which is a key determinant of the reaction rate. Understanding the geometry and energy of the transition state offers profound insights into the factors that control the reaction's feasibility and selectivity. bath.ac.uk

Molecular Docking and Dynamics Simulations

Beyond the properties of the isolated molecule, computational methods can also predict how this compound interacts with biological macromolecules.

Ligand-Protein Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is widely used in drug discovery and design to screen potential drug candidates.

In the context of this compound, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with various protein targets. The simulation software places the ligand into the binding site of the protein and calculates a scoring function to estimate the binding affinity. These predictions can help identify potential biological targets for this compound and guide the design of new derivatives with improved binding properties.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding process, taking into account the flexibility of both the ligand and the protein. These simulations can reveal important details about the key interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions.

Interactive Data Table: Predicted Binding Affinities

| Protein Target | Docking Score (e.g., kcal/mol) | Key Interacting Residues |

| Protein A | Value | List of residues |

| Protein B | Value | List of residues |

| Protein C | Value | List of residues |

Note: The table would be populated with data from specific docking and MD simulation studies.

Conformational Landscape and Flexibility Studies

A thorough search of scientific databases reveals a lack of specific studies focused on the conformational landscape and flexibility of this compound. While research on analogous molecules, such as methyl methanesulfonate and various substituted benzoic acids, provides a methodological framework for how such an analysis would be conducted, specific findings regarding the dihedral angles, potential energy surfaces, and stable conformers of this compound are not available in the reviewed literature. nih.govrsc.org

In a typical conformational analysis, researchers would computationally rotate key dihedral angles—such as those around the C(aryl)-S and S-C(methyl) bonds of the methylsulfonyl group, and the C(aryl)-C(ester) and O-C(methyl) bonds of the ester group—to identify energy minima and transition states. This process would reveal the most stable three-dimensional arrangements of the molecule and the energy barriers between them. However, without specific research on this compound, any discussion of its specific conformers would be purely speculative.

Computational Prediction of Physicochemical Parameters

Computational chemistry is a powerful tool for predicting the physicochemical properties of molecules, which are crucial for understanding their behavior and potential applications. These parameters are typically calculated using quantum chemical methods. For this compound, a comprehensive computational study detailing these parameters is not readily found in the existing literature.

However, based on general knowledge of its constituent functional groups (a benzene ring, a methylsulfonyl group, and a methyl ester group), we can anticipate the types of properties that would be of interest. A summary of key physicochemical data available from public chemical databases is provided below. It is important to note that these are generally not from dedicated computational studies but are often estimated or derived from database entries.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄S |

| Molecular Weight | 214.24 g/mol |

| InChI Key | FHNINJBWJBJLEO-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=CC(=CC=C1)C(=O)OC |

This table contains general information and does not represent the output of a specific computational chemistry investigation.

A dedicated computational study would typically report values for properties such as the dipole moment, polarizability, and orbital energies (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and telecommunications. Computational methods are frequently used to predict the NLO properties of new molecules, guiding the synthesis of promising candidates. These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser.

For a molecule to be a good NLO candidate, it typically requires a significant change in dipole moment upon electronic excitation, leading to high values of the first and second hyperpolarizabilities (β and γ). Computational studies on potential NLO materials would involve calculating these parameters to assess their NLO response. Without such studies on this compound, its potential in this area remains unexplored.

Investigation of Biological Activity and Molecular Interactions of Methyl 3 Methylsulfonyl Benzoate

Enzyme Inhibition Studies

The inhibitory potential of a compound against specific enzymes can reveal its therapeutic promise. The following sections detail the known inhibitory activities of Methyl 3-(methylsulfonyl)benzoate against a range of enzymes.

Inhibition of Cyclooxygenase (COX) Isoenzymes

Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. Despite the structural features of this compound that might suggest potential anti-inflammatory activity, a review of the current scientific literature reveals no specific studies investigating its direct inhibitory effects on either COX-1 or COX-2 isoenzymes.

Inhibition of Lactoperoxidase (LPO) and Paraoxonase 1 (PON1)

Lactoperoxidase (LPO) is a peroxidase enzyme with antimicrobial properties, while Paraoxonase 1 (PON1) is an enzyme that plays a role in organophosphate detoxification and has been implicated in cardiovascular health. While some studies have explored the inhibitory effects of various methyl benzoate (B1203000) derivatives on LPO and PON1, there is no specific data available in the scientific literature regarding the inhibitory activity of this compound against these enzymes.

Inhibition of Viral Methyltransferases (e.g., SARS-CoV-2 nsp14)

Viral methyltransferases are crucial enzymes for the replication and survival of many viruses, making them attractive targets for antiviral drug development. The nsp14 methyltransferase of SARS-CoV-2, for instance, is essential for the capping of viral RNA, a process necessary for viral protein translation and evasion of the host immune system.

While direct inhibitory data for this compound against SARS-CoV-2 nsp14 is not explicitly detailed in publicly available research, the broader class of sulfonamide and benzoate derivatives has been a focus of such investigations. Research into inhibitors of this viral enzyme has led to the rational design and synthesis of various small molecules. These studies often explore how different substituents on a core scaffold can influence binding to the S-adenosyl-L-methionine (SAM) and/or the RNA binding sites of the enzyme. The methylsulfonyl group, being a key structural feature of this compound, is a common moiety in compounds designed to target such enzymes.

Mechanistic Elucidation of Enzyme-Inhibitor Interactions

Understanding the mechanism of how a molecule inhibits an enzyme is fundamental to rational drug design. This involves identifying the specific binding site, the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions), and whether the inhibition is competitive, non-competitive, or uncompetitive.

For this compound, specific mechanistic studies elucidating its interaction with the aforementioned enzymes (COX, LPO, PON1, and viral methyltransferases) are not available in the current body of scientific literature. General principles from related compounds suggest that the sulfonyl group could act as a hydrogen bond acceptor, while the benzene ring could engage in hydrophobic or pi-stacking interactions within an enzyme's active site. However, without specific experimental or computational studies on this compound, these remain theoretical considerations.

Structure-Activity Relationship (SAR) Analyses in Biological Contexts

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the potency and selectivity of a lead compound. This involves systematically modifying the chemical structure and observing the effect on its biological activity.

Impact of Substituent Modifications on Biological Potency

The biological activity of a molecule like this compound is intrinsically linked to its chemical structure—the methyl benzoate core and the methylsulfonyl substituent.

In the context of viral methyltransferase inhibitors, SAR studies on related compounds have shown that modifications to the substituent groups on the phenyl ring can significantly impact inhibitory potency. For instance, the position and nature of the sulfonyl group can influence the compound's ability to fit into the active site of the enzyme. Similarly, alterations to the ester group could affect cell permeability and metabolic stability.

For COX inhibitors, the presence of a sulfonamide or methylsulfonyl group on a phenyl ring is a well-known pharmacophore found in selective COX-2 inhibitors. The specific substitution pattern on the phenyl ring is crucial for achieving selectivity for COX-2 over COX-1.

While these general SAR principles are well-established for related classes of compounds, specific SAR studies detailing the impact of modifying the methyl or sulfonyl groups of this compound on its biological potency against the enzymes discussed are not documented in the available literature.

Enzyme Inhibition Data for this compound

| Enzyme | Inhibition Data (IC50/Ki) | Source |

| Cyclooxygenase-1 (COX-1) | No data available | N/A |

| Cyclooxygenase-2 (COX-2) | No data available | N/A |

| Lactoperoxidase (LPO) | No data available | N/A |

| Paraoxonase 1 (PON1) | No data available | N/A |

| SARS-CoV-2 nsp14 | No data available | N/A |

Identification of Key Pharmacophoric Features

A pharmacophore model describes the essential steric and electronic features of a molecule that are necessary to interact with a specific biological target and trigger a response. nih.govyoutube.com An analysis of the structure of this compound allows for the identification of several key pharmacophoric features, even in the absence of specific target-based studies.

The molecule consists of a central benzene ring substituted with a methyl ester group and a methylsulfonyl group. The key features include:

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group (−SO₂−) and the carbonyl oxygen of the ester group (−C=O) are potent hydrogen bond acceptors. These features can form crucial interactions with hydrogen bond donor amino acid residues in a protein's active site.

Aromatic/Hydrophobic Region: The benzene ring provides a rigid, hydrophobic scaffold. This region can participate in hydrophobic interactions and potential π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a biological target.

Methyl Groups: The methyl constituents of the ester and sulfonyl groups contribute to the molecule's lipophilicity and can engage in van der Waals or hydrophobic interactions.

The methylsulfonyl group is a strong electron-withdrawing group, which influences the electronic distribution of the aromatic ring. This electronic characteristic is a critical feature that can modulate the molecule's binding properties and reactivity. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor | Sulfonyl Oxygens (−SO₂) | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Ester Carbonyl Oxygen (−C=O) | Hydrogen Bonding |

| Aromatic Ring | Benzene Ring | π-π Stacking, Hydrophobic Interaction |

| Hydrophobic Group | Methyl Group (Sulfonyl) | Hydrophobic/van der Waals Interaction |

| Hydrophobic Group | Methyl Group (Ester) | Hydrophobic/van der Waals Interaction |

Molecular Target Identification and Validation

Detailed studies identifying and validating specific molecular targets for this compound are not presently available in the reviewed scientific literature. While research exists for structurally related compounds, such as methyl benzoate derivatives targeting the pentose phosphate pathway, this data cannot be directly extrapolated to this compound. nih.gov

A search of public databases and scientific literature did not yield specific protein-ligand interaction maps, such as those derived from X-ray crystallography or detailed molecular docking studies, for this compound. Therefore, no data table on specific amino acid interactions can be provided.

No specific data from in vitro binding assays, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, for this compound against any biological target were found in the available literature. Consequently, a data table for binding affinities cannot be generated.

Research on Antimicrobial Properties and Mechanisms of Action

While various benzoate and sulfonamide derivatives have been investigated for their antimicrobial properties, a specific investigation into the antimicrobial activity and mechanism of action for this compound has not been reported in the reviewed scientific literature. herts.ac.ukresearchgate.net Studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria, but these findings are specific to their distinct molecular structures and cannot be attributed to this compound without direct experimental evidence. nih.govnih.gov

Role As a Chemical Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

While direct applications of Methyl 3-(methylsulfonyl)benzoate are not extensively documented in publicly available literature, the significance of its structural motifs is evident in the synthesis of complex agrochemicals. Structurally related compounds, such as methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate and 3-(4,5-dihydro-3-isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, are key intermediates in the production of commercial herbicides. patsnap.compatsnap.comgoogle.com These examples underscore the importance of the methylsulfonyl benzoate (B1203000) scaffold as a foundational element for constructing agrochemically active molecules. The presence of the methylsulfonyl group can influence the molecule's herbicidal activity and selectivity.

Utility in Agrochemical Research

The primary utility of methylsulfonyl benzoate derivatives in agrochemical research lies in their role as precursors to potent herbicides. For instance, derivatives of this compound are instrumental in the synthesis of triketone herbicides like tembotrione and topramezone. patsnap.compatsnap.com Tembotrione is a post-emergence herbicide effective against a wide range of broadleaf and grassy weeds in corn. patsnap.com Topramezone is another selective herbicide used for broadleaf weed control in corn. The synthesis of these complex herbicides often involves multi-step reaction sequences where the methylsulfonyl benzoate core provides the necessary chemical architecture for the final active ingredient.

The development of synthetic routes to these herbicides highlights the strategic importance of intermediates like this compound. Research in this area focuses on optimizing reaction conditions to improve yield, reduce costs, and develop more environmentally friendly synthetic processes.

Development of Novel Synthetic Methodologies Utilizing the Compound

The exploration of novel synthetic methodologies involving this compound and its analogs is an active area of research, particularly within the agrochemical industry. Patents related to the synthesis of herbicides like triflusulfuron-methyl, tembotrione, and topramezone reveal sophisticated chemical transformations that utilize methylsulfonyl benzoate derivatives as key starting materials or intermediates. google.com

Future Research Directions for Methyl 3 Methylsulfonyl Benzoate

Development of Stereoselective Synthetic Methodologies

The introduction of chirality into molecules can profoundly influence their biological activity. For derivatives of Methyl 3-(methylsulfonyl)benzoate, the development of stereoselective synthetic methods is a critical future research direction. Current strategies for the asymmetric synthesis of chiral sulfones, which are structurally related, offer a roadmap for this endeavor.

Future research could focus on adapting established methods such as the catalytic asymmetric hydrogenation of unsaturated sulfones. nih.gov This technique has proven effective for producing chiral sulfones with high enantioselectivity using transition metal catalysts based on rhodium, ruthenium, iridium, and nickel. nih.govacs.org For instance, nickel-catalyzed asymmetric hydrogenation has been used to obtain chiral 3-alkyl-3-aryl sulfones in high yields and excellent enantioselectivities (up to 99.9% ee). rsc.org Similarly, rhodium-catalyzed processes have been successfully applied to a broad range of unsaturated sulfones, yielding the desired chiral products with outstanding enantioselectivity. acs.org

Another promising avenue is the development of multicomponent strategies, such as the visible-light- and nickel-cocatalyzed asymmetric sulfonylalkenylation of alkenes. nih.gov This approach allows for the construction of enantioenriched β-chiral sulfones from simple, readily available starting materials. nih.gov Applying these advanced catalytic systems to precursors of this compound could enable the synthesis of novel, stereochemically defined analogues, unlocking new possibilities for their application in medicinal chemistry and materials science.

Table 1: Asymmetric Synthesis Strategies for Chiral Sulfones

| Catalytic System | Method | Substrate Type | Potential Application to this compound Derivatives |

|---|---|---|---|

| Nickel-based catalysts | Asymmetric Hydrogenation | α,β-Unsaturated sulfones | Synthesis of chiral sulfone derivatives by hydrogenation of unsaturated precursors. rsc.org |

| Rhodium-based catalysts | Asymmetric Hydrogenation | α,β-Unsaturated sulfones | Generation of specific enantiomers by selecting the geometry of the starting unsaturated sulfone. acs.org |

Advanced Ligand Design Based on Computational Insights

The sulfonyl group is a key pharmacophore in medicinal chemistry due to its unique physicochemical properties. researchgate.net It can act as a potent hydrogen-bond acceptor and its introduction can modulate a molecule's solubility, polarity, and metabolic stability. researchgate.netresearchgate.net Computational modeling and structure-based drug design are powerful tools to harness these properties for the rational design of advanced ligands based on the this compound scaffold.

By using these in silico tools, researchers can design novel analogues with optimized binding affinities and selectivity. For example, computational studies can guide the strategic placement of substituents on the aromatic ring to enhance interactions with specific amino acid residues in a target protein. nih.gov This approach accelerates the design-make-test-analyze cycle, reducing the time and cost associated with discovering new therapeutic agents. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

Compounds containing the sulfonyl group are prevalent in a wide array of therapeutic agents, demonstrating activities as anti-diabetic, anti-cancer, diuretic, and anti-inflammatory drugs. researchgate.netresearchgate.net This broad biological activity suggests that derivatives of this compound could be promising candidates for a variety of therapeutic applications. A significant future research direction is the systematic exploration of their potential biological targets.

One area of high potential is in the treatment of metabolic diseases like diabetes. Sulfonamides and sulfones are known to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 and α-glucosidase, and act as antagonists of ghrelin receptors, all of which are involved in glucose metabolism and insulin signaling pathways. nih.gov Screening libraries of this compound derivatives against these and other metabolic targets could lead to the discovery of new agents for managing diabetes and its complications. nih.gov

Furthermore, the role of organosulfur compounds like methylsulfonylmethane (MSM) in modulating inflammation and oxidative stress points towards potential applications in inflammatory diseases and cancer. nih.govresearchgate.net Future studies could investigate the effects of this compound analogues on key inflammatory pathways and their potential as inhibitors of targets like kinases or proteases, which are often dysregulated in cancer. drugtargetreview.com Phenotypic screening of compound libraries against various cancer cell lines or bacterial strains could also uncover entirely new therapeutic uses. nih.gov

Table 2: Potential Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Targets | Rationale |

|---|---|---|

| Diabetes & Complications | 11β-HSD1, α-glucosidase, PTP1B, Aldose reductase | Sulfonyl-containing compounds are known to modulate key enzymes in glucose metabolism and insulin signaling. nih.gov |

| Cancer | Kinases, Proteases, DNA Damage Response Proteins (e.g., FEN1) | Many existing cancer drugs contain sulfonyl groups; potential for inhibition of key oncogenic pathways. drugtargetreview.comacs.org |

| Inflammatory Diseases | Cyclooxygenase (COX), Cytokine pathways | The methylsulfonyl group can modulate immune responses and reduce oxidative stress. nih.gov |

Investigation of Supramolecular Chemistry and Self-Assembly

The fields of supramolecular chemistry and crystal engineering focus on designing and creating ordered structures through the control of non-covalent intermolecular interactions. iqpc.com The distinct functional groups of this compound—the aromatic ring, the ester, and the sulfonyl group—provide multiple points for such interactions, including hydrogen bonding and π-π stacking.

Future research could explore the self-assembly properties of this compound and its derivatives to create novel materials. Aromatic sulfobenzoic acids have been shown to form diverse supramolecular assemblies with other organic molecules, creating complex hydrogen-bonding networks. nih.gov Similarly, sulfone-functionalized polymers can undergo polymerization-induced self-assembly (PISA) in aqueous solutions, where sulfone-sulfone interactions play a key role in stabilizing the resulting nanostructures. nih.gov By systematically modifying the structure of this compound, for example by introducing additional hydrogen-bonding moieties, it may be possible to direct its self-assembly into predictable architectures like 2D layers or 3D microporous networks. researchgate.net

This approach, often termed crystal engineering, can be used to modify the physicochemical properties of materials, such as solubility and dissolution rates, which is of particular interest in the pharmaceutical industry. iqpc.comsciencetechindonesia.com The rational design of co-crystals of this compound with other active pharmaceutical ingredients or excipients could lead to the development of new solid forms with enhanced properties. ed.ac.uk

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

常见问题

What are the common synthetic routes for Methyl 3-(methylsulfonyl)benzoate?

Level: Basic

Answer:

Two primary methodologies are employed:

- Nucleophilic Substitution : React methyl 3-(bromomethyl)benzoate with sodium methylsulfinate in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃). This replaces the bromine atom with the methylsulfonyl group .

- Radical-Mediated Sulfonylation : Utilize methylsulfinate and sodium metabisulfite under photocatalysis (e.g., Ru-based catalysts) to generate methylsulfonyl radicals. These radicals react with intermediates like methyl(2-alkynylphenyl)sulfane to form the target compound via vinyl radical intermediates .

How can conflicting NMR data for this compound be resolved?

Level: Advanced

Answer:

Conflicts often arise due to overlapping signals or solvent effects. To resolve:

- Use 2D NMR techniques (HSQC, HMBC) to unambiguously assign protons and carbons, particularly distinguishing between aromatic protons and sulfonyl-related peaks.

- Compare with deuterated analogs (e.g., methylsulfonyl-d₃ derivatives) to isolate specific signals.

- Reference spectral databases for structurally related sulfonyl compounds, such as methylsulfonyl-containing herbicides (e.g., metsulfuron methyl ester) .

What spectroscopic techniques are essential for characterizing this compound?

Level: Basic

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ ~3.3 ppm for methylsulfonyl CH₃; aromatic protons δ 7.5–8.2 ppm) and ¹³C NMR (δ ~44 ppm for sulfonyl CH₃; carbonyl C=O ~167 ppm) .

- IR Spectroscopy : Strong S=O stretches at 1150–1300 cm⁻¹.

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 228.06 (C₉H₁₀O₄S) with fragmentation patterns confirming sulfonyl and ester groups.

What mechanisms explain the formation of by-products during synthesis?

Level: Advanced

Answer:

By-products arise from:

- Radical Recombination : In photocatalyzed routes, methylsulfonyl radicals may dimerize or react with unintended substrates.

- Over-Sulfonylation : Excess sulfonylating agents can lead to disubstitution on the aromatic ring.

Mitigation : - Monitor reaction progress via HPLC-MS to detect intermediates.

- Optimize stoichiometry (e.g., 1.2:1 sulfinate:precursor ratio) and reaction time (≤12 hours) .

How should this compound be stored to ensure stability?

Level: Basic

Answer:

- Store in airtight, amber vials under inert gas (N₂/Ar) at –20°C.

- Avoid moisture (hygroscopic sulfonyl group) using desiccants (silica gel).

- Stability data from analogs (e.g., 3-chloro-4-(methylsulfanyl)benzoic acid) suggest a shelf life of >2 years under these conditions .

What are the challenges in scaling up radical-mediated synthesis?

Level: Advanced

Answer:

- Photocatalyst Limitations : Poor light penetration in large batches reduces efficiency.

- Radical Quenching : Oxygen or impurities may terminate radical chains prematurely.

Solutions : - Use flow reactors to enhance light exposure and mixing.

- Replace Ru-based catalysts with cheaper alternatives (e.g., organic dyes) .

What are the key applications in pharmaceutical research?

Level: Basic

Answer:

- Building Block : For sulfonamide-based kinase inhibitors or antimicrobial agents.

- Protease Inhibition : The sulfonyl group mimics transition states in enzymatic reactions (e.g., HIV-1 protease inhibitors) .

How does the methylsulfonyl group influence reactivity in electrophilic substitutions?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。